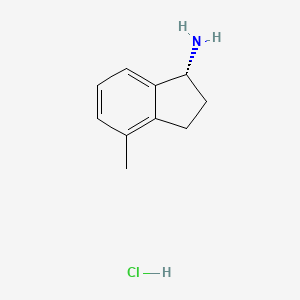

![molecular formula C74H54BCoF24N6-4 B6301846 Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 CAS No. 1542135-29-4](/img/structure/B6301846.png)

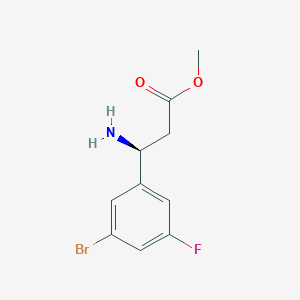

Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is an anion with chemical formula [{3,5-(CF 3) 2 C 6 H 3} 4 B] −, commonly abbreviated as [BAr F4] −, indicating the presence of fluorinated aryl (Ar F) groups . It is sometimes referred to as Kobayashi’s anion in honor of Hiroshi Kobayashi who led the team that first synthesized it .

Synthesis Analysis

The sodium salt is the starting point for most BARF derivatives. It is prepared by treating Grignard reagents derived from XC 6 H 3 -3,5- (CF 3) 2 (X = Br, I) with NaBF 4 .Molecular Structure Analysis

The BARF ion has a tetrahedral geometry around the central boron atom but each of the four surrounding aryl groups is aromatic and planar .Chemical Reactions Analysis

Salts of this anion are known as solids and in both aqueous and non-aqueous solutions. BARF can be used in catalytic systems where the active site requires an anion which will not coordinate to the metal center and interfere with the catalytic cycle .Physical And Chemical Properties Analysis

Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .科学的研究の応用

Hydrogen Bonding and Catalysis

Hydrogen bonding motifs in structurally characterized salts of cobalt trications, including tris(ethylenediamine) cobalt(III) complexes, have been extensively reviewed. These complexes, akin to the structural framework of SKJ-1, demonstrate potent hydrogen bond donor capabilities, influencing their application in enantioselective organic synthesis. The versatility of these cobalt complexes in catalysis is attributed to their varied interactions with organic substrates, enabling diverse modes of catalytic activation (Ghosh et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

The development and synthesis of organic semiconductors for application in OLED devices have seen significant advancement. Complexes similar to SKJ-1 could potentially play a role in the structural design and synthesis of materials for OLEDs, as they offer a platform for 'metal-free' infrared emitters, enhancing the performance and efficiency of these devices (Squeo & Pasini, 2020).

Coordination Chemistry

Advances in coordination chemistry have highlighted the use of neutral tris(azolyl)phosphane ligands in forming metal complexes. The synthesis, structural characterization, and applications of these complexes are of interest due to their synthetic advantages and potential applications. While not directly referencing SKJ-1, this research provides insights into the broader implications of cobalt complexes in coordination chemistry (Thakur & Mandal, 2016).

Triboluminescence

The phenomenon of triboluminescence, or light emission resulting from mechanical force, has been observed in metal complex compounds, including cobalt complexes. Studies focus on understanding the triboluminescence mechanism, which could have implications for developing force-responsive materials and sensors. This area suggests potential research applications for SKJ-1-like complexes (Szukalski et al., 2021).

特性

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQKEZSRAUOPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H54BCoF24N6-4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1553.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)